N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Description
N-Benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 1,2,4-oxadiazole ring bearing a chloromethyl group at the 5-position and a benzyl group at the amide nitrogen (). The 1,2,4-oxadiazole moiety is a heterocyclic ring known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups. Its molecular formula is C₁₈H₁₅ClN₃O₂, with a molecular weight of 340.79 g/mol (derived from and ).
Properties
IUPAC Name |
N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-10-15-20-16(21-23-15)13-6-8-14(9-7-13)17(22)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJKTWHZURGGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163096 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-84-8 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves the reaction of benzylamine with 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Step 1: Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is synthesized via cyclization between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides). For example:
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Intermediate : 3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole is generated by reacting benzamidoxime with chloroacetyl chloride under reflux in pyridine or DMF .
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Mechanism : Cyclodehydration forms the oxadiazole ring, with the chloromethyl group introduced via the acyl chloride reagent .
Step 2: Benzamide Coupling
The benzamide group is introduced via nucleophilic substitution or coupling reactions:
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Conditions : Reaction of the oxadiazole intermediate (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole) with N-benzyl-4-aminobenzoic acid derivatives in the presence of coupling agents like HATU or DCC .
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Yield : Reported yields for analogous oxadiazole-benzamide hybrids range from 60–85% under optimized conditions .
Chloromethyl Group (-CH₂Cl)
The chloromethyl substituent is highly reactive, enabling diverse transformations:
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions:
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Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the oxadiazole’s meta-position under strong acidic conditions .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the oxadiazole to a diamide derivative, though this disrupts the heterocyclic core .
Benzamide Group Reactivity
The benzamide moiety undergoes hydrolysis and cross-coupling:
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Acidic Hydrolysis : HCl (6M) cleaves the amide bond, yielding 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid .
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Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids modifies the benzamide’s aryl group .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, with DSC studies showing exothermic peaks indicative of oxadiazole ring breakdown .
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Photodegradation : UV exposure (254 nm) induces cleavage of the chloromethyl group, forming a hydroxylmethyl derivative .
Key Research Findings
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Anticancer Activity : Analogous oxadiazole-benzamide hybrids exhibit IC₅₀ values of 0.1–10 μM against A549 and MCF-7 cell lines, linked to kinase inhibition .
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Enzyme Binding : Molecular docking studies suggest the chloromethyl group enhances binding to ATP pockets in kinases like EGFR .
Table 1: Representative Synthetic Routes
| Step | Reactants | Conditions | Yield | Ref. |
|---|---|---|---|---|
| 1 | Benzamidoxime + Chloroacetyl chloride | Pyridine, reflux, 12 h | 72% | |
| 2 | Oxadiazole intermediate + N-Benzyl-4-aminobenzoic acid | DCC, DMAP, CH₂Cl₂, 24 h | 68% |
Table 2: Reaction Outcomes of Chloromethyl Group
| Reagent | Product | Application |
|---|---|---|
| Benzylamine | Aminomethyl derivative | Kinase inhibitor precursors |
| Sodium thiophenate | Thioether analog | Antioxidant screening |
| H₂O (alkaline) | Hydroxymethyl derivative | Prodrug development |
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide:
General Information
- This compound is a chemical compound with the molecular formula C17H14ClN3O2 and a molecular weight of 327.76 .
Potential Research Applications
- The compound is available for proteomics research .
- It is related to 1,2,4-oxadiazole derivatives, which have shown promise in drug discovery .
- A novel series of 4-chloro-benzamides derivatives containing a substituted five-membered heteroaryl ring were designed, synthesized, and evaluated as RET kinase inhibitors for cancer therapy .
- Most of these compounds exhibited moderate to high potency in ELISA-based kinase assays .
- In particular, a compound containing 1,2,4-oxadiazole strongly inhibited RET kinase activity at both molecular and cellular levels and inhibited cell proliferation driven by RET wildtype and gatekeeper mutation .
- This suggests that 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides are promising lead compounds as novel RET kinase inhibitors for further investigation .
1,2,4-Oxadiazoles in general
- 1,2,4-Oxadiazole derivatives have demonstrated selective inhibition of human carbonic anhydrases (hCA) at nanomolar, sub-nanomolar, and even picomolar concentrations .
- Specific compounds have shown high selectivity and activity against certain cancer cell lines, such as SK-MEL-2 (melanoma) and PANC-1 (pancreas ductal adenocarcinoma) .
- Certain 1,2,4-oxadiazoles have exhibited high cytotoxic activity against MCF-7 (breast cancer) cells .
- Some 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have shown high potential as antibiotics .
Mechanism of Action
The mechanism of action of N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogenated Oxadiazole Derivatives
N-Benzyl-4-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (13) :
This analog replaces the chloromethyl group with a bromodifluoromethyl moiety (). The bromine atom enhances reactivity for radiolabeling, while fluorine atoms increase lipophilicity. Spectroscopic distinctions include:- This compound has a molecular weight of 377.30 g/mol ().
Chloromethyl Oxadiazole Derivatives
- N-{[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide (CID 25490813) :
This simpler analog lacks the benzyl group on the amide nitrogen, reducing steric bulk. Its molecular formula is C₁₁H₁₀ClN₃O₂ (MW: 259.67 g/mol) (). The absence of the benzyl group may decrease membrane permeability compared to the target compound.
Analogs with Modified Benzamide Substituents
N-Substituted Benzamides
- Molecular weight: 343.80 g/mol ().
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide :
The pyridinylmethyl group introduces hydrogen-bonding capability, which may enhance interactions with biological targets. Molecular formula: C₁₆H₁₃ClN₄O₂ (MW: 328.76 g/mol) ().
Biological Activity
N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide (CAS Number: 1119450-84-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.76 g/mol. The structure features a benzamide moiety linked to a chloromethyl-substituted 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.76 g/mol |
| CAS Number | 1119450-84-8 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of benzoyl chloride with appropriate oxadiazole derivatives. The chloromethyl group is introduced through chloromethylation reactions that enhance the compound's reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance:
- Cytotoxicity : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that it exhibits significant antiproliferative activity against human leukemia and breast cancer cell lines.
- Mechanism of Action : Flow cytometry analysis revealed that compounds similar to this compound induce apoptosis in cancer cells in a dose-dependent manner. This suggests that the compound may disrupt cellular processes essential for cancer cell survival .
Other Biological Activities
In addition to its anticancer properties, derivatives of the oxadiazole class have shown:
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties against various bacteria and fungi.
- Inhibition of Carbonic Anhydrases : Research indicates that certain oxadiazole compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Case Study 1: Antiproliferative Activity
A comprehensive evaluation of several oxadiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited IC50 values as low as 0.12 µM against MCF-7 cells. These findings underscore the potential of this compound class as effective anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl derivative | MCF-7 | 0.12 |
| Doxorubicin | MCF-7 | 0.15 |
| Tamoxifen | MCF-7 | 0.25 |
Case Study 2: Apoptosis Induction
Flow cytometry assays conducted on MDA-MB-231 cells treated with N-benzyl derivatives revealed significant apoptosis induction at concentrations above 10 µM. The mechanism appears to involve disruption of mitochondrial membrane potential and activation of caspase pathways.
Q & A
Q. What are the optimal synthetic routes for preparing N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide, and how can reaction yields be improved?
The synthesis typically involves coupling a benzamide precursor with a 5-(chloromethyl)-1,2,4-oxadiazole moiety. For example, intermediates like 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-substituted benzamides are synthesized via cyclization of amidoximes with chloroacetyl chloride, achieving yields of 60–80% under reflux conditions in toluene . To optimize yields:
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and purity. Key signals include the chloromethyl (–CH2Cl) proton resonance at ~4.7 ppm (singlet) and oxadiazole ring carbons at ~165–175 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C17H15ClN3O2: 328.0847; observed: 328.0854) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., histone deacetylases (HDACs) or acetylcholinesterase (AChE)). For example, oxadiazole derivatives show π-π stacking with aromatic residues in HDAC active sites .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., chloromethyl group’s electrophilicity) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess thermodynamic parameters (e.g., RMSD < 2 Å indicates stable protein-ligand complexes) .
Q. What strategies address contradictions in biological activity data across similar oxadiazole derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the benzyl group with a fluorophenyl moiety (as in flufenoxadiazam) enhances fungicidal activity .
- Bioassay Standardization : Ensure consistent test conditions (e.g., fungal spore concentration, incubation temperature) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity (e.g., hydrolysis of chloromethyl to hydroxymethyl under aqueous conditions) .
Q. How can the chloromethyl group’s reactivity be leveraged for targeted modifications?
- Nucleophilic Substitution : Replace –CH2Cl with azides (NaN3 in DMF) to generate azidomethyl derivatives for click chemistry applications .
- Cross-Coupling Reactions : Use Pd catalysts to attach bioorthogonal handles (e.g., alkynes for Huisgen cycloaddition) .
- Stability Studies : Monitor decomposition under varying pH and temperature to identify optimal storage conditions (e.g., –20°C in anhydrous DMSO) .
Methodological Challenges
Q. What are the key considerations for designing in vivo toxicity studies using zebrafish models?
- Dose Optimization : Start with LC50 determination via probit analysis (e.g., 24–96 hr exposure in embryo medium) .
- Biomarker Analysis : Measure oxidative stress markers (e.g., SOD, CAT activity) and teratogenic effects (e.g., spinal curvature) via microscopy .
- Metabolomics : Use UPLC-QTOF-MS to track compound uptake and metabolite formation .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
